molecular formula C17H21N3O2 B2715275 N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-37-2

N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2715275
CAS No.: 2034440-37-2
M. Wt: 299.374
InChI Key: PUEOCQOZBPJIHZ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a compound that belongs to the benzimidazole class of heterocyclic compounds . Benzimidazole compounds are known for their wide spectrum of biological activities and their ability to bind to a variety of therapeutic targets due to their special spectral features and electron-rich environment .


Synthesis Analysis

The compound was synthesized by the ‘one-pot’ reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent .

Scientific Research Applications

Antitumor Applications

Benzimidazole derivatives have been explored for their antitumor properties. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with a similar core structure, have shown curative activity against L-1210 and P388 leukemia, indicating a potential application of benzimidazole derivatives in cancer treatment (Stevens et al., 1984).

Synthesis of Novel Compounds

Research on benzimidazole derivatives often focuses on synthesizing novel compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl derivatives, including benzimidazole derivatives, has been reported for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These findings suggest that benzimidazole derivatives can be a versatile scaffold for developing new pharmacologically active agents.

Antioxidant and Antiproliferative Activities

Another study focused on the synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides for their antiproliferative activity and antioxidant capacity, highlighting the potential of these compounds in cancer research and as antioxidants (Cindrić et al., 2019).

Antileukemic Agents

The synthesis and properties of certain imidazole derivatives have been linked to antileukemic activities, further underscoring the potential medical applications of compounds within this chemical class (Shealy et al., 1968).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-14-5-2-12(3-6-14)8-9-18-17(21)13-4-7-15-16(10-13)20-11-19-15/h2-3,5-6,11,13H,4,7-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEOCQOZBPJIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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